molecular formula C11H11NO B14823258 2-Cyclopropoxy-4-methylbenzonitrile

2-Cyclopropoxy-4-methylbenzonitrile

Cat. No.: B14823258
M. Wt: 173.21 g/mol
InChI Key: MVHDOFICXVDYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-4-methylbenzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound is characterized by a cyclopropoxy group attached to a benzene ring substituted with a methyl group and a nitrile group. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-methylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzonitrile with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Cyclopropoxy-4-methylbenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methylbenzonitrile
  • 2-Cyclopropoxybenzonitrile
  • 4-Cyclopropoxybenzonitrile

Comparison: 2-Cyclopropoxy-4-methylbenzonitrile is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-8-2-3-9(7-12)11(6-8)13-10-4-5-10/h2-3,6,10H,4-5H2,1H3

InChI Key

MVHDOFICXVDYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.